molecular formula C9H9NO2S B1346472 ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate CAS No. 46193-76-4

ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate

Cat. No.: B1346472
CAS No.: 46193-76-4
M. Wt: 195.24 g/mol
InChI Key: BLUDZFMRKHHPGZ-UHFFFAOYSA-N
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Description

Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate (CAS 46193-76-4, molecular formula C₉H₉NO₂S) is a heterocyclic compound featuring fused thiophene and pyrrole rings with an ethoxycarbonyl substituent at position 5. It serves as a versatile intermediate in organic synthesis, particularly in the development of donor-acceptor semiconductors for organic electronics . Its synthesis involves Stille coupling reactions, and intermediates are characterized via ¹H/¹³C NMR and MALDI-TOF mass spectrometry . The compound is also pivotal in medicinal chemistry, such as in the design of PKM2 activators and TGR5 agonists .

Properties

IUPAC Name

ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2S/c1-2-12-9(11)7-5-8-6(10-7)3-4-13-8/h3-5,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLUDZFMRKHHPGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80303309
Record name ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80303309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46193-76-4
Record name 46193-76-4
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80303309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate in biological systems involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit lysine-specific demethylases (KDM1A and LSD1), which play a crucial role in the regulation of gene transcription by demethylating histones . This inhibition can lead to altered gene expression and has potential therapeutic applications in oncology.

Comparison with Similar Compounds

Structural Analogues: Ester and Substituent Variations
Compound Name Structural Difference Key Properties/Applications Reference
Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate Ethyl → Methyl ester Synthesized via alkylation with NaH in DMF; used in TGR5 agonist development .
Ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate Bromo substitution at position 2 Enables cross-coupling reactions; critical for semiconductor synthesis .
2-Methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid Methyl at position 2; free carboxylic acid Lower similarity (0.78) to ethyl ester; altered solubility and reactivity .
2-Chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid Chloro at position 2; free carboxylic acid Reduced similarity (0.70); potential for divergent biological activity .

Key Observations :

  • Ester Group : Methyl esters (e.g., compound 15 ) require milder purification (column chromatography vs. precipitation for ethyl derivatives ).
  • Substituents : Bromo groups enhance cross-coupling reactivity , while methyl/chloro substituents modulate electronic properties and solubility .
Heterocycle Analogues: Thieno vs. Furo Derivatives
Compound Name Heterocycle Core Key Properties/Applications Reference
Methyl 4H-furo[3,2-b]pyrrole-5-carboxylate Furo[3,2-b]pyrrole (O instead of S) Higher electron density from oxygen; used in antibacterial triazine derivatives .
4H-Thieno[3,2-b]pyrrole-5-carboxylic acid Free carboxylic acid Direct precursor for carboxamide derivatives in carbonic anhydrase inhibitors .

Key Observations :

  • Electron Density: Thieno derivatives (S-containing) exhibit stronger electron-donating capacity than furo analogs (O-containing), favoring charge transport in semiconductors .
  • Biological Activity: Furo derivatives are prioritized in antibacterial agents , while thieno derivatives are explored in PKM2 activators and sulfonamide-based inhibitors .
Reactivity and Functionalization
  • Nitration: this compound undergoes nitration at positions 2 and 6, with regioselectivity influenced by reaction conditions .
  • Acylation: Methyl 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate shows regioselective acylation at the pyrrole ring, unlike unsubstituted ethyl esters .

Key Observations :

  • Thieno derivatives are more potent in enzyme inhibition due to sulfur’s polarizability , while furo derivatives leverage oxygen’s electronegativity for DNA-targeting antibacterial effects .

Biological Activity

Ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article will explore its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by relevant case studies and data tables.

Overview of this compound

This compound is characterized by its thieno-pyrrole ring structure, which contributes to its unique chemical properties. The compound has been investigated for various biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The primary mechanism of action for this compound involves the inhibition of specific enzymes, notably D-amino acid oxidase (DAO). DAO plays a crucial role in the metabolism of D-amino acids, which are important for neurotransmitter regulation and other metabolic processes.

Inhibition of D-Amino Acid Oxidase

  • IC50 Values : The compound exhibits potent inhibitory activity against human DAO with an IC50 value of approximately 145 nM and against rat DAO with an IC50 of about 114 nM .
  • Impact on Biochemical Pathways : By inhibiting DAO, this compound can alter levels of D-amino acids in the body, potentially influencing neurotransmission and metabolic pathways associated with psychiatric disorders .

Pharmacological Properties

This compound has been explored for several pharmacological applications:

  • Antiviral Properties : Preliminary studies suggest that this compound may inhibit the replication of certain viruses, including hepatitis C .
  • Anticancer Activity : Research indicates potential anticancer properties due to its ability to inhibit demethylases involved in cancer progression .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits D-amino acid oxidase (DAO)
AntiviralPotential inhibitor of hepatitis C virus
AnticancerInhibits demethylases linked to cancer progression
AntimicrobialEffective against various bacterial strains

Case Study: Anticancer Activity

In a study examining the effects of this compound on cancer cell lines, it was found to significantly reduce cell viability in vitro. The mechanism was attributed to the compound's ability to induce apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation.

Q & A

Q. What are the common synthetic routes for ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate, and how is its purity validated?

this compound is typically synthesized via cyclocondensation reactions involving thiophene and pyrrole precursors. A key method includes coupling ethyl 2-cyanoacetate with halogenated intermediates under controlled conditions to form the fused heterocyclic core . Purity validation employs gas chromatography (GC) with a minimum purity threshold of 98%, alongside moisture content analysis (≤0.5%) to ensure suitability for organic synthesis . Structural confirmation relies on techniques like NMR and mass spectrometry, as demonstrated in analogous thienopyrrole derivatives .

Q. How is the molecular structure of this compound characterized experimentally?

The compound’s structure is confirmed using:

  • SMILES/InChI : Canonical SMILES (CCOC(=O)c1cc2c([nH]1)ccs2) and InChIKey (BLUDZFMRKHHPGZ-UHFFFAOYSA-N) provide unambiguous representation of its fused thieno-pyrrole system .
  • Spectroscopy : ¹H/¹³C NMR and DEPT spectra resolve proton environments and carbon hybridization, while HRMS validates the molecular ion peak (C₉H₉NO₂S, m/z 195.24) .
  • X-ray crystallography : Although not directly reported for this compound, related thienopyrroles use X-ray to confirm bond angles and planarity .

Q. What role does this compound play as an intermediate in pharmaceutical synthesis?

This compound serves as a precursor for bioactive heterocycles. For example, it can undergo functionalization at the pyrrole nitrogen or thiophene sulfur to generate derivatives with potential cytotoxicity or kinase inhibition activity. Evidence from similar structures (e.g., ethyl thieno[2,3-b]pyridine carboxylates) highlights its utility in constructing fused systems for anticancer agents . Additionally, its ester group enables hydrolysis to carboxylic acid derivatives, expanding applications in medicinal chemistry .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound derivatives under varying conditions?

Yield optimization requires systematic parameter screening:

  • Temperature : Cyclization reactions often proceed at 60–80°C to balance kinetics and side-product formation .
  • Catalysts : Lewis acids (e.g., ZnCl₂) may enhance electrophilic substitution in thiophene rings .
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, as seen in analogous pyrazole syntheses . Contradictory reports on reaction efficiency (e.g., variable yields in chlorination steps) suggest the need for kinetic studies to identify rate-limiting steps .

Q. What strategies address contradictory cytotoxicity data in this compound derivatives?

Discrepancies in cytotoxicity (e.g., varying IC₅₀ values across cell lines) may arise from:

  • Structural modifications : Substituents at the 2- or 3-positions alter electron density, impacting target binding. For instance, nitro or cyano groups enhance electrophilicity and bioactivity .
  • Assay conditions : Differences in cell permeability (e.g., multidrug-resistant vs. sensitive lines) necessitate standardized protocols, including ATP-based viability assays and replicate experiments .
  • Metabolic stability : Phase I metabolites (e.g., hydrolyzed carboxylates) may exhibit divergent activities, requiring HPLC-MS profiling .

Q. How can computational modeling predict the structure-activity relationship (SAR) of thieno-pyrrole derivatives?

SAR studies leverage:

  • DFT calculations : To map electron distribution and identify reactive sites (e.g., nucleophilic sulfur in thiophene) .
  • Docking simulations : For kinase inhibitors, docking into ATP-binding pockets (e.g., EGFR or VEGFR2) predicts binding affinity trends .
  • QSAR models : Correlating substituent descriptors (Hammett σ, LogP) with cytotoxicity data from libraries of derivatives .

Methodological Considerations

  • Contradiction Analysis : When synthetic yields or bioactivity data conflict, replicate experiments with rigorous controls (e.g., inert atmosphere for moisture-sensitive steps) are critical .
  • Scale-Up Challenges : Kilogram-scale synthesis requires optimizing solvent recovery and minimizing exothermic side reactions, as noted in industrial intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate
Reactant of Route 2
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ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate

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